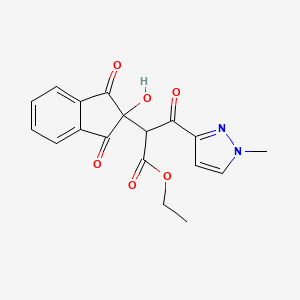
ethyl 2-(2-hydroxy-1,3-dioxo-2,3-dihydro-1H-inden-2-yl)-3-(1-methyl-1H-pyrazol-3-yl)-3-oxopropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(2-hydroxy-1,3-dioxo-2,3-dihydro-1H-inden-2-yl)-3-(1-methyl-1H-pyrazol-3-yl)-3-oxopropanoate is a complex organic compound with a unique structure that combines an indene derivative with a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(2-hydroxy-1,3-dioxo-2,3-dihydro-1H-inden-2-yl)-3-(1-methyl-1H-pyrazol-3-yl)-3-oxopropanoate typically involves multi-step organic reactions. One common route includes:
Formation of the Indene Derivative: Starting with an indene precursor, the compound undergoes oxidation to form the 2-hydroxy-1,3-dioxo-2,3-dihydro-1H-inden-2-yl moiety.
Pyrazole Synthesis: The pyrazole ring is synthesized separately, often starting from hydrazine and an appropriate diketone.
Coupling Reaction: The indene derivative and the pyrazole are then coupled through a condensation reaction with ethyl acetoacetate under acidic or basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-hydroxy-1,3-dioxo-2,3-dihydro-1H-inden-2-yl)-3-(1-methyl-1H-pyrazol-3-yl)-3-oxopropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Acidic or basic conditions can facilitate nucleophilic substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a diketone, while reduction of the ester group could produce an alcohol.
Scientific Research Applications
Chemistry
In organic synthesis, this compound can serve as a building block for more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology and Medicine
In medicinal chemistry, ethyl 2-(2-hydroxy-1,3-dioxo-2,3-dihydro-1H-inden-2-yl)-3-(1-methyl-1H-pyrazol-3-yl)-3-oxopropanoate may be investigated for its potential biological activities. Compounds with similar structures have shown promise as anti-inflammatory, anticancer, and antimicrobial agents.
Industry
In the materials science industry, this compound could be used in the development of new polymers or as a precursor for functional materials with specific properties.
Mechanism of Action
The mechanism by which ethyl 2-(2-hydroxy-1,3-dioxo-2,3-dihydro-1H-inden-2-yl)-3-(1-methyl-1H-pyrazol-3-yl)-3-oxopropanoate exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The indene and pyrazole moieties can engage in hydrogen bonding, π-π stacking, and other interactions with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(2-hydroxy-1,3-dioxo-2,3-dihydro-1H-inden-2-yl)-3-oxopropanoate: Lacks the pyrazole moiety, making it less versatile in terms of biological activity.
3-(1-Methyl-1H-pyrazol-3-yl)-3-oxopropanoic acid:
Uniqueness
Ethyl 2-(2-hydroxy-1,3-dioxo-2,3-dihydro-1H-inden-2-yl)-3-(1-methyl-1H-pyrazol-3-yl)-3-oxopropanoate is unique due to the combination of the indene and pyrazole moieties, which confer a wide range of chemical reactivity and potential biological activities. This dual functionality makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C18H16N2O6 |
|---|---|
Molecular Weight |
356.3 g/mol |
IUPAC Name |
ethyl 2-(2-hydroxy-1,3-dioxoinden-2-yl)-3-(1-methylpyrazol-3-yl)-3-oxopropanoate |
InChI |
InChI=1S/C18H16N2O6/c1-3-26-17(24)13(14(21)12-8-9-20(2)19-12)18(25)15(22)10-6-4-5-7-11(10)16(18)23/h4-9,13,25H,3H2,1-2H3 |
InChI Key |
KYHWXHBCUAKQRL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(=O)C1=NN(C=C1)C)C2(C(=O)C3=CC=CC=C3C2=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















